3-amino-N-(propan-2-yl)propanamide
Description
Contextualization of the Chemical Compound within Organic and Medicinal Chemistry Research
3-amino-N-(propan-2-yl)propanamide, with the molecular formula C6H14N2O, is a propanamide derivative characterized by an amino group at the third carbon and an isopropyl group attached to the amide nitrogen. This specific arrangement of functional groups—a primary amine and a secondary amide—makes it a versatile intermediate in organic synthesis. These groups offer reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
In medicinal chemistry, the structural motifs present in this compound are of considerable interest. The propanamide backbone is a common feature in many biologically active molecules. The presence of both a hydrogen bond donor (the amino group and the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) allows for potential interactions with biological targets such as enzymes and receptors.
Significance of Propanamide Scaffolds in Contemporary Chemical and Biological Investigations
The propanamide scaffold, the core structure of this compound, is a recurring motif in a wide array of compounds investigated for therapeutic applications. Propanamides are amides of propanoic acid and are recognized for their ability to participate in various chemical reactions, making them valuable in synthetic organic chemistry. wikipedia.org
The versatility of the propanamide structure allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a range of physicochemical properties and biological activities. For instance, modifications to the propanamide backbone have led to the development of compounds with potential anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The exploration of propanamide derivatives continues to be a fruitful area of research in the quest for new therapeutic agents.
Overview of Research Trajectories for this compound and Related Analogues
Research involving this compound and its analogs is multifaceted, branching into several key areas. One primary trajectory is its use as a synthon, or building block, in the synthesis of more elaborate molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the assembly of complex targets.
Another significant research direction is the exploration of the biological activities of its derivatives. By systematically modifying the structure of this compound—for instance, by altering the substituent on the amide nitrogen or by introducing groups onto the amino group—researchers can investigate structure-activity relationships (SAR). This involves synthesizing a series of analogs and evaluating their effects in various biological assays to identify key structural features responsible for a desired biological outcome.
For example, studies on related propanamide structures have revealed that the nature of the N-substituent can significantly influence biological activity. Research on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has demonstrated that varying the alkyl group can impact the antiproliferative activity of the compounds against different cancer cell lines. mdpi.com Similarly, investigations into other analogs, such as 3-Amino-N-(3-chlorophenyl)propanamide, are focused on their potential as therapeutic agents. ontosight.ai
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C6H14N2O |
| Molar Mass | 130.19 g/mol |
| PubChem CID | 16785935 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8-6(9)3-4-7/h5H,3-4,7H2,1-2H3,(H,8,9) |
InChI Key |
GAECNGVBKMNHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-amino-N-(propan-2-yl)propanamide
The creation of this compound is centered around the formation of a stable amide bond.
Amide Bond Formation Approaches
The principal method for synthesizing amides involves the reaction of a carboxylic acid or its activated derivative with an amine. github.ioyoutube.com In the case of this compound, this translates to the coupling of a β-alanine derivative with isopropylamine (B41738). The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, making the use of activated carboxylic acid derivatives or coupling agents a more common and efficient laboratory practice. github.iolibretexts.org
Common activation strategies include the conversion of the carboxylic acid to an acyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). libretexts.org These methods facilitate the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, leading to the formation of the amide linkage. youtube.com
Specific Precursors and Reaction Conditions
To synthesize this compound, the logical precursors are a derivative of 3-aminopropanoic acid (β-alanine) and isopropylamine. However, the primary amino group of β-alanine must be protected to prevent self-reaction and ensure that the amide bond forms exclusively with the intended isopropylamine.
A common synthetic pathway would involve the following steps:
Protection of the amine: The amino group of 3-aminopropanoic acid is protected using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.
Activation of the carboxylic acid: The carboxylic acid of the N-protected β-alanine is then activated, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
Amide bond formation: The resulting acyl chloride is reacted with isopropylamine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction. This forms the N-protected intermediate.
Deprotection: The protecting group is removed from the amine to yield the final product, this compound. For example, a Cbz group is typically removed by catalytic hydrogenation. prepchem.com
An alternative to the acyl chloride route is the use of peptide coupling agents. In this approach, the N-protected β-alanine is mixed with isopropylamine in the presence of a coupling agent like DCC or HATU and a non-nucleophilic base. nih.gov
| Step | Reagents and Conditions | Purpose |
| Protection | 3-Aminopropanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH, Dioxane/Water | Protection of the amino group |
| Amide Coupling | N-Boc-β-alanine, Isopropylamine, EDC, HOBt, DMF | Formation of the amide bond |
| Deprotection | N-Boc-3-amino-N-(propan-2-yl)propanamide, Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM) | Removal of the Boc protecting group |
Yield Optimization and Scalability Considerations in Laboratory Synthesis
For yield optimization, the selection of coupling agents and reaction conditions is crucial. The use of modern coupling reagents like HATU can lead to higher yields and shorter reaction times compared to older methods. nih.gov Reaction temperature, solvent, and stoichiometry of the reactants must be carefully controlled. For instance, microwave-assisted synthesis has been shown to accelerate similar amide bond formations and improve yields. nih.gov
When scaling up the synthesis from milligram to gram quantities or larger, issues such as heat transfer, mixing, and purification become more challenging. Chromatography, while effective at a small scale, may become impractical. In such cases, crystallization or distillation of the product or intermediates is preferred. The choice of protecting group can also impact scalability; for example, the removal of a Boc group with an acid is often a clean and high-yielding reaction that is amenable to larger scales.
Derivatization Strategies and Analogue Synthesis
The structure of this compound offers two primary sites for chemical modification: the terminal primary amine and the N-isopropyl group.
Functionalization of the Amine Moiety
The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations to produce a range of analogues.
Alkylation: The amine can be alkylated using alkyl halides or via reductive amination to introduce new alkyl substituents. This can be used to convert the primary amine to a secondary or tertiary amine.
Acylation: Reaction with acyl chlorides or anhydrides will form a new amide linkage, leading to N-acylated derivatives. This is a common strategy for modifying the properties of amine-containing compounds.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their diverse chemical and biological properties.
Derivatization for Analysis: The amine can be reacted with specific reagents to facilitate analysis. For example, derivatization with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a fluorescent or UV-active group, respectively, which can aid in detection and quantification by HPLC. researchgate.net
| Reaction Type | Reagent Example | Functional Group Formed |
| Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Tosyl chloride | Sulfonamide |
| Urea (B33335) Formation | Isocyanate | Urea |
Modifications of the Isopropyl Group
Altering the N-isopropyl group requires starting the synthesis with a different primary amine in the amide bond formation step. By replacing isopropylamine with other amines, a wide array of analogues can be synthesized.
| Starting Amine | Resulting N-Substituent |
| Ethylamine | Ethyl |
| Cyclobutylamine | Cyclobutyl |
| Aniline | Phenyl |
| Benzylamine | Benzyl |
Manipulation of the Propanamide Backbone
The propanamide backbone serves as a versatile scaffold for chemical modification. Altering this backbone is a key strategy in peptide and medicinal chemistry to enhance properties such as solubility and to synthesize new derivatives. nih.govnih.gov Modifications can involve substituting the amide bond to prevent interchain association, which is particularly useful in solid-phase peptide synthesis of aggregation-prone sequences. nih.gov This approach not only facilitates the synthesis of challenging peptides but also improves the solubility of the final product. nih.gov Furthermore, the nucleic acid backbone can also be modified to create analogues with altered properties, such as increased stability or lipophilicity. researchgate.netmdpi.com
Regioselective and Stereoselective Synthetic Pathways (e.g., for (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide)
The synthesis of specific stereoisomers of propanamide derivatives is crucial for targeting biological systems with high precision. A notable example is the synthesis of (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1. drexel.eduscispace.com This compound has been identified as a potent and orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with significant antiseizure activity. drexel.eduscispace.comresearchgate.net The stereoselective synthesis of the (R)-enantiomer is critical for its biological activity, demonstrating a clear structure-activity relationship. researchgate.net Research has shown that (R)-AS-1 exhibits a favorable drug-like profile, highlighting the importance of controlling stereochemistry in the synthesis of such molecules. drexel.eduscispace.com
Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via microwave irradiation
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of various heterocyclic compounds. sciforum.net In the context of propanamide derivatives, microwave irradiation has been successfully employed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.govrsc.orgexlibrisgroup.com
Two primary pathways have been developed, both utilizing succinic anhydride, aminoguanidine (B1677879) hydrochloride, and various amines as starting materials. nih.govrsc.orgexlibrisgroup.com The choice of pathway depends on the nucleophilicity of the amine. nih.govrsc.orgexlibrisgroup.com
Pathway A (for aliphatic amines): This method begins with the preparation of N-guanidinosuccinimide. This intermediate then reacts with primary or secondary aliphatic amines under microwave irradiation. The reaction proceeds through a nucleophilic opening of the succinimide (B58015) ring, followed by recyclization to form the 1,2,4-triazole (B32235) ring. sciforum.netnih.govexlibrisgroup.com
Pathway B (for aromatic amines): When less nucleophilic aromatic amines are used, the first pathway is ineffective. nih.govrsc.orgexlibrisgroup.com An alternative route involves the initial synthesis of N-arylsuccinimides. These intermediates are then reacted with aminoguanidine hydrochloride under microwave irradiation to yield the desired triazole products. nih.govrsc.orgexlibrisgroup.com
The use of microwave heating significantly accelerates the reaction, allowing for a one-pot synthesis in many cases. nih.gov Optimization of reaction conditions, such as solvent and temperature, has been shown to improve yields. For instance, conducting the reaction in acetonitrile (B52724) at 170°C has been found to be effective. nih.gov
A study detailing the optimization of conditions for the synthesis of a specific derivative is presented in the table below:
| Entry | Solvent | Amine (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dioxane | 2 | 180 | 25 | 45 |
| 2 | DMF | 2 | 180 | 25 | 52 |
| 3 | NMP | 2 | 180 | 25 | 58 |
| 4 | Acetonitrile | 2 | 180 | 25 | 65 |
| 5 | Acetonitrile | 2 | 170 | 25 | 72 |
| 6 | Acetonitrile | 3 | 170 | 25 | 70 |
| 7 | Acetonitrile | 1.5 | 170 | 25 | 68 |
Table based on data for the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. nih.gov
Preparation of Quinolin-2-one and Cytisine-Derived Propanamides
The synthesis of propanamides incorporating quinolin-2-one and cytisine (B100878) moieties has garnered interest due to the biological relevance of these scaffolds.
Quinolin-2-one Derivatives: Various methods exist for the synthesis of quinolin-2-one derivatives. preprints.orgorganic-chemistry.orguop.edu.pk These can then be further functionalized to incorporate a propanamide side chain. For example, 7-hydroxy-1H-quinolin-2-one can be reacted with 1-bromo-4-chlorobutane (B103958) and subsequently with a suitable amine to introduce a linker for propanamide synthesis. google.com Microwave irradiation has also been utilized to facilitate the synthesis of quinolin-2-one derivatives. nih.gov
Cytisine Derivatives: Cytisine, a natural alkaloid, can serve as a starting material for the synthesis of novel propanamide derivatives. datapdf.comnih.govresearchgate.net Its tricyclic core can be modified through various chemical transformations. nih.gov For instance, the secondary amine of cytisine can be functionalized, and subsequent reactions can introduce a propanamide group. researchgate.net The synthesis of cytisine itself is a complex process that has been approached through various strategies, including ring-closure metathesis. datapdf.com
Key Chemical Reactions of this compound and its Derivatives
The functional groups present in this compound and its derivatives dictate their chemical reactivity.
Nucleophilic Reactivity at Amine and Amide Centers (e.g., acylation reactions)
The primary amine group in 3-aminopropanamide (B1594134) derivatives is a key site for nucleophilic attack, particularly in acylation reactions. This reactivity allows for the straightforward introduction of various acyl groups, leading to a diverse range of N-acylated products. For instance, the synthesis of 3-(acetylamino)-N-(2-aminoethyl)propanamide involves the acylation of an amino group. prepchem.com
Reduction Reactions of the Carbonyl Group to Amine Derivatives
The carbonyl group of the propanamide moiety can be reduced to a methylene (B1212753) group, converting the amide into an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com The reduction of primary, secondary, and tertiary amides leads to the corresponding primary, secondary, and tertiary amines, respectively. masterorganicchemistry.com
The mechanism of amide reduction with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com For primary and secondary amides, an initial deprotonation of the amide nitrogen by the hydride may occur. chemistrysteps.com The resulting intermediate then eliminates the oxygen atom, forming an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine. chemistrysteps.commasterorganicchemistry.com
Reductive amination is another important reaction class where a carbonyl group is converted to an amine via an imine intermediate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com While this is more commonly applied to aldehydes and ketones, the principles can be relevant in the broader context of amine synthesis. wikipedia.org This process often utilizes reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which are selective for the reduction of the iminium ion over the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com
Cyclization and Heterocyclic Ring Formation in Related Propanamide Systems
The structural backbone of this compound, characterized by a terminal amino group and an amide functionality separated by an ethylene (B1197577) bridge, presents opportunities for intramolecular reactions to form heterocyclic rings. While specific studies on the cyclization of this compound are not extensively detailed in the literature, the reactivity of analogous β-amino acid derivatives provides a strong indication of its potential to serve as a precursor for various heterocyclic compounds. These transformations are significant in medicinal chemistry as they can lead to the formation of novel molecular architectures with potential biological activity.
The formation of nitrogen-containing rings is a key transformation for related systems. For instance, the general class of β-amino esters can undergo light-driven cyclization to produce 3-azetidinones. chemrxiv.org This type of reaction involves the formation of a four-membered ring, a structural motif present in numerous bioactive compounds. Another relevant transformation is the synthesis of 3-aminochroman derivatives, which can be achieved through radical cyclization starting from serine derivatives. nih.gov
Furthermore, tandem reactions involving conjugate addition and subsequent intramolecular cyclization of related diester systems have been shown to yield polyfunctionalized piperidine (B6355638) derivatives, which are six-membered heterocyclic rings. nih.gov The stereoselectivity of these reactions is often high, allowing for the construction of complex cyclic systems with defined stereochemistry. nih.gov The interaction between the amino and amide groups, or their synthetic precursors, is fundamental to these cyclization strategies. The specific conditions for these reactions, such as the choice of catalyst and solvent, play a crucial role in determining the reaction outcome and the type of heterocyclic ring formed.
Table 1: Examples of Heterocyclic Ring Formation from Related Amino-Amide Systems
| Starting Material Type | Reaction Type | Heterocyclic Product | Key Findings | Reference |
|---|---|---|---|---|
| α-Amino Esters | Photochemical Cyclization | 3-Azetidinones | Light-driven reaction without the need for photosensitizers or transition metals. chemrxiv.org | chemrxiv.org |
| Serine Derivatives | Radical Cyclization | 3-Aminochroman | Successful synthesis of enantiomerically pure aminochroman derivatives. nih.gov | nih.gov |
| Acyclic Diesters | Tandem Conjugate Addition-Cyclization | Piperidines | High stereoselectivity in the formation of six-membered rings. nih.gov | nih.gov |
| Dimethyl-(E,E)-nona-2,7-dienedioate | Lithium Amide Promoted Tandem Asymmetric Conjugate Addition-Cyclisation | Cyclic β-amino esters | The reaction can be controlled to yield either cyclic or acyclic products in high diastereomeric excess. nih.gov | nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of amides is a fundamental transformation in organic chemistry, and there is a growing emphasis on developing greener and more sustainable methods for their preparation. rsc.orgucl.ac.uk Traditional methods for amide bond formation often rely on the use of stoichiometric activating agents, which generate significant amounts of chemical waste. ucl.ac.uk The application of green chemistry principles to the synthesis of this compound aims to address these shortcomings by focusing on atom economy, the use of less hazardous solvents, and the development of catalytic processes.
One of the key areas of research in green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric reagents. sigmaaldrich.com For example, catalytic systems based on boric acid have been reported for the synthesis of amides from carboxylic acids and urea in a solvent-free process. bohrium.comsemanticscholar.org This approach offers the advantages of high reaction rates and a simple work-up procedure. bohrium.comsemanticscholar.org Another green strategy involves the direct coupling of alcohols and amines with the liberation of hydrogen gas, a reaction that has been achieved using ruthenium-based catalysts. sigmaaldrich.com
The choice of solvent is another critical aspect of green chemistry. Many conventional amide coupling reactions are performed in solvents like dimethylformamide (DMF) and dichloromethane (CH2Cl2), which are now considered hazardous. ucl.ac.uk Research has shown that many of these reactions can be carried out in more environmentally benign solvents. ucl.ac.uk Furthermore, biocatalytic methods using enzymes in aqueous media are gaining traction as a green alternative for amide bond formation, often coupled with ATP recycling systems to improve efficiency. rsc.org These principles can be directly applied to the synthesis of this compound to develop more sustainable manufacturing processes.
Table 2: Green Chemistry Approaches to Amide Synthesis
| Green Chemistry Principle | Method | Advantages | Reference |
|---|---|---|---|
| Catalysis | Boric acid catalyzed amidation | Solvent-free, rapid reaction, simple and readily available catalyst. bohrium.comsemanticscholar.org | bohrium.comsemanticscholar.org |
| Catalysis | Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines | Direct synthesis of amides with liberation of H2. sigmaaldrich.com | sigmaaldrich.com |
| Alternative Solvents | Use of less hazardous solvents | Reduces environmental impact and improves safety. ucl.ac.uk | ucl.ac.uk |
| Biocatalysis | Enzyme-catalyzed amide formation | Can be performed in aqueous media, highly selective. rsc.org | rsc.org |
| Atom Economy | Direct amidation of carboxylic acids | Avoids the use of protecting groups and activating agents, reducing waste. google.com | google.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and conformational details.
Proton (¹H) NMR Spectroscopy for Conformational and Connectivity Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. For 3-amino-N-(propan-2-yl)propanamide, the structure suggests several distinct proton signals. The chemical shifts are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the n+1 rule.
The expected ¹H NMR spectrum would display signals corresponding to the protons of the ethylenediamine (B42938) backbone, the isopropyl group attached to the amide nitrogen, and the amide and amine protons themselves. The protons of the two methyl groups of the isopropyl substituent are expected to be equivalent, leading to a single signal. The methine proton of the isopropyl group will couple with the six methyl protons and the amide proton. The two methylene (B1212753) groups of the propanamide backbone are diastereotopic and would be expected to show distinct signals, each coupling with the protons on the adjacent carbon. The amine and amide N-H protons may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(CH₃)₂ | ~ 4.0 | Septet | ~ 6.5 |
| -CH(CH ₃)₂ | ~ 1.1 | Doublet | ~ 6.5 |
| -C(=O)CH ₂- | ~ 2.4 | Triplet | ~ 7.0 |
| -CH₂CH ₂NH₂ | ~ 2.8 | Triplet | ~ 7.0 |
| -NH - | ~ 7.5 | Broad Singlet | - |
Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assignment
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the amide group is expected to appear significantly downfield (at a higher chemical shift) due to the deshielding effect of the double-bonded oxygen atom. The carbons of the isopropyl group and the ethylenediamine backbone will have characteristic chemical shifts. The two methyl carbons of the isopropyl group are equivalent and will produce a single signal.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~ 173 |
| -C H(CH₃)₂ | ~ 41 |
| -CH(C H₃)₂ | ~ 23 |
| -C(=O)C H₂- | ~ 38 |
Note: The chemical shifts are estimations based on typical values for similar functional groups.
Two-Dimensional NMR Techniques (e.g., HH-COSY, CH-CORR) for Complex Structure Determination
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in more complex molecules.
HH-COSY (Homonuclear Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton and the methyl protons of the isopropyl group, as well as between the protons of the adjacent methylene groups in the propanamide chain.
CH-CORR (Heteronuclear Correlation Spectroscopy) , such as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence), would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for the methine proton of the isopropyl group would show a correlation to the corresponding methine carbon signal.
Application of NMR for Tautomeric Equilibria Studies of Propanamide Derivatives
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a phenomenon that can be effectively studied using NMR spectroscopy. hmdb.caresearchgate.net In the context of propanamide derivatives, amide-imidol tautomerism is a possibility, although the amide form is generally significantly more stable.
Amide-Imidol Tautomerism: R-C(=O)NH-R' ⇌ R-C(OH)=N-R' (Amide) (Imidol)
NMR spectroscopy can be used to investigate this equilibrium. If the rate of interconversion is slow on the NMR timescale, separate signals for both tautomers would be observed. nih.gov The relative integrals of these signals would provide the equilibrium constant. If the exchange is fast, averaged signals would be observed. The position of these averaged signals would depend on the relative populations of the tautomers. Factors such as solvent polarity, temperature, and pH can influence the position of the tautomeric equilibrium. nih.gov For simple N-alkyl propanamides in neutral aprotic solvents, the amide form is overwhelmingly favored, and the imidol tautomer is typically not observed by standard NMR techniques.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₁₄N₂O), the expected monoisotopic mass can be calculated.
Predicted HRMS Data for this compound:
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 131.1179 |
Note: These values are calculated based on the elemental composition.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for amides include cleavage of the amide bond and the alkyl chains.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Mass spectrometry techniques, particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are pivotal for determining the molecular weight and probing the structure of this compound.
Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules, [M+H]+, or other adducts. The predicted collision cross-section (CCS) values for various adducts of this compound provide insights into their gas-phase conformation. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]+ is 130.5 Ų, while for the sodium adduct [M+Na]+, it is 135.9 Ų. uni.lu These values are calculated based on the mass-to-charge ratio (m/z) of the ions. uni.lu
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful tool, often used for analyzing larger molecules or for high-throughput screening. mdpi.comnih.gov While direct MALDI analysis of this compound is not extensively documented in the provided results, the principles of MALDI are relevant. In a typical MALDI experiment, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a laser. nih.gov This process generates ions that are then analyzed based on their time of flight. Tandem mass spectrometry (MS/MS) can be employed to fragment precursor ions, yielding structural information. mdpi.com
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 131.11789 | 130.5 |
| [M+Na]+ | 153.09983 | 135.9 |
| [M-H]- | 129.10333 | 130.3 |
| [M+NH4]+ | 148.14443 | 151.6 |
| [M+K]+ | 169.07377 | 136.0 |
| [M+H-H2O]+ | 113.10787 | 125.2 |
| [M+HCOO]- | 175.10881 | 154.1 |
| [M+CH3COO]- | 189.12446 | 178.3 |
| [M+Na-2H]- | 151.08528 | 134.2 |
| [M]+ | 130.11006 | 128.4 |
| [M]- | 130.11116 | 128.4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and amine functionalities.
Key expected absorptions include:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹. docbrown.info The presence of hydrogen bonding can cause these bands to broaden. docbrown.info
C=O Stretching: A strong absorption band characteristic of the amide carbonyl group is expected in the range of 1690-1650 cm⁻¹. docbrown.info
N-H Bending: Amine N-H bending vibrations are typically observed between 1650 and 1580 cm⁻¹. docbrown.info
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines appears in the 1250-1020 cm⁻¹ region. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification. docbrown.infodocbrown.info
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3500 - 3300 |
| Amide | C=O Stretch | 1690 - 1650 |
| Amine | N-H Bend | 1650 - 1580 |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 |
X-ray Crystallography for Solid-State Structure and Tautomerism
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound was not found in the search results, this technique would be crucial for unequivocally determining its molecular structure and investigating potential tautomerism. For amides, tautomerism between the keto and enol forms is a possibility, and X-ray crystallography can distinguish between these forms in the solid state.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C6H14N2O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of carbon, hydrogen, nitrogen, and oxygen. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 55.35 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 10.87 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 21.53 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.29 |
| Total | 130.22 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or unreacted starting materials.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for monitoring the progress of a reaction and assessing the purity of a compound. uni-giessen.deresearchgate.netreachdevices.comresearchgate.netweebly.com For an amino-containing compound like this compound, a suitable stationary phase would be silica (B1680970) gel, and the mobile phase could be a mixture of polar and non-polar solvents. reachdevices.com Visualization of the spots can be achieved using a ninhydrin (B49086) stain, which reacts with the primary amine to produce a colored product. uni-giessen.dereachdevices.com The retention factor (Rf) value is a characteristic property of the compound in a specific TLC system. reachdevices.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale separations. bldpharm.comnih.gov For a polar compound like this compound, reversed-phase HPLC would be a suitable method. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The compound's retention time is a key parameter for its identification and quantification.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-amino-N-(propan-2-yl)propanamide. These methods, such as Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure). For instance, calculations performed on related amino alcohol complexes have utilized DFT to analyze different binding modes. rsc.org Similar computational studies on propanamide derivatives have used DFT to optimize molecular structures and analyze molecular properties. researchgate.net These foundational calculations are crucial for subsequent, more complex modeling studies, as an accurate molecular geometry and electronic profile are prerequisites for reliable predictions of intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with biological macromolecules over time. These simulations are instrumental in exploring the compound's conformational landscape, revealing the different shapes it can adopt and their relative stabilities. In the context of drug discovery, MD simulations are used to confirm the stability of ligand-protein complexes predicted by molecular docking. For example, MD simulations have been used to verify the binding of inhibitors to targets like EGFR and Falcipain-2, ensuring that the predicted interactions are maintained over a simulated period. nih.govicm.edu.pl This analysis is critical for assessing the viability of a potential drug candidate, as a stable binding interaction is often a prerequisite for therapeutic efficacy.
Molecular Docking Studies for Target Binding Affinity and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is extensively used to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and interaction patterns of lead compounds like this compound.
Molecular docking studies have been instrumental in predicting how propanamide derivatives and related structures bind to the active sites of various enzymes. For instance, in the context of antimalarial drug development, docking studies have been performed against Plasmodium falciparum enzymes like Falcipain-2. icm.edu.plnih.gov These studies help in identifying key interactions that are crucial for the inhibition of the enzyme's activity. Similarly, in cancer research, docking is used to predict the binding modes of potential inhibitors with kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The insights gained from these predictions guide the design of more potent and selective enzyme inhibitors.
Beyond enzymes, molecular docking is also used to study the interactions of ligands with other types of receptors. A significant area of research for propanamide derivatives has been their interaction with the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses. nih.govnih.govresearchgate.net Computational studies have provided insights into the key interactions necessary for the activation of FPR2 by these compounds. nih.govweebly.com Such analyses are vital for understanding the molecular basis of agonism and for the development of new therapeutics targeting neuroinflammation. nih.govresearchgate.net
A critical component of molecular docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues in the protein's binding pocket. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. For example, in the study of Falcipain-2 inhibitors, docking analysis revealed interactions with key residues such as GLY A:40, HIS A:174, and CYS A:42. semanticscholar.org The calculation of binding energy provides a quantitative measure of the binding affinity, allowing for the ranking of different compounds and the prioritization of those with the most favorable interactions for further development. icm.edu.plsemanticscholar.org
Table 1: Predicted Binding Affinities of Related Compounds with Biological Targets
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| Polyphenols | Falcipain-2 (FP-2) | -8.1 | semanticscholar.org |
| 1,2,4-Trioxane Derivatives | Falcipain-2 (FP-2) | Not specified, ranked by LibDock score | icm.edu.pl |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR | Not specified, IC50 values reported | nih.gov |
This table is for illustrative purposes and shows data for compounds structurally related to or studied in similar contexts as this compound.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a crucial role in deriving these relationships by correlating structural features with activity data. By analyzing a series of related compounds, such as ureidopropanamides, researchers can identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. nih.gov For instance, studies on FPR2 agonists have shown that modifications to the phenyl ureidic group and the central amino acid can significantly impact activity and metabolic stability. nih.gov This information is invaluable for the rational design of new and improved drug candidates.
In Silico Prediction of Biological Activities and Pharmacokinetic Properties
Computational tools and databases allow for the prediction of a compound's interaction with biological systems and its disposition within an organism. These predictions are based on the molecule's structural features and comparison to vast libraries of compounds with known properties. For this compound, a systematic in silico evaluation can provide foundational insights into its potential as a bioactive agent.
Predicted Biological Activities
It is important to note that these are theoretical predictions and require experimental validation to confirm any biological activity.
Predicted Pharmacokinetic Properties (ADME)
The pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its potential utility. In silico models provide initial estimations of these properties. The predicted ADME profile for this compound, based on its molecular structure, is summarized in the table below.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility | High | Likely to be readily soluble in aqueous environments. |
| Caco-2 Permeability | Low | May have limited passive diffusion across the intestinal wall. |
| Intestinal Absorption (Human) | Moderate | Suggests a reasonable fraction may be absorbed after oral administration. |
| Distribution | ||
| BBB Permeability | No | Unlikely to cross the blood-brain barrier to a significant extent. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, potentially limiting intracellular concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| Excretion | ||
| Renal OCT2 Substrate | Yes | May be actively secreted by the kidneys. |
These computational predictions suggest that this compound is likely to be a water-soluble compound with moderate intestinal absorption. Its distribution is predicted to be limited with respect to the central nervous system. The compound is not predicted to be a significant inhibitor of major cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions via this mechanism. Its excretion may be facilitated by renal transporters.
It is crucial to emphasize that these in silico predictions provide a preliminary assessment and must be substantiated by experimental studies to determine the actual biological activities and pharmacokinetic behavior of this compound.
Research on Biological Activities and Mechanistic Investigations
Enzyme Inhibition and Modulation Studies
Inhibition of Specific Kinases
There is currently no available scientific literature that specifically details the investigation of 3-amino-N-(propan-2-yl)propanamide as an inhibitor of any specific kinases. Kinase inhibitors are a major class of therapeutic agents, particularly in oncology, and often feature complex aromatic and heterocyclic structures to achieve high-affinity binding to the ATP-binding pocket of the enzymes. The relatively simple aliphatic structure of this compound makes its potential as a potent and specific kinase inhibitor less probable without significant structural modification.
Interaction with Lysine-Specific Demethylase 1
No studies have been published that evaluate the interaction between this compound and Lysine-Specific Demethylase 1 (LSD1). Inhibitors of LSD1 are of interest in cancer therapy and often mimic the structure of the enzyme's substrate, lysine (B10760008). While this compound contains an amino group, it lacks the full structural and electronic features of lysine or known peptide-based or small molecule inhibitors of LSD1.
Activity Against Acidic Mammalian Chitinase
There is no documented research on the activity of this compound against Acidic Mammalian Chitinase (AMCase). AMCase is an enzyme involved in the degradation of chitin (B13524) and is implicated in allergic and inflammatory diseases. Inhibitors of this enzyme often possess structures that mimic chitin or its breakdown products. The chemical structure of this compound does not bear a clear resemblance to these substrates.
Inhibition of Falcipain-2
There are no specific studies investigating the inhibitory effect of this compound on Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. While some research has explored propanamide-containing structures as potential Falcipain-2 inhibitors, these are typically more complex molecules. For instance, derivatives of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides have been explored, but these differ significantly from the simple aliphatic structure of this compound.
Targeting Purine (B94841) Biosynthesis Enzymes (e.g., PAICS)
No research has been published detailing the targeting of purine biosynthesis enzymes, such as phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), by this compound. Inhibitors of this pathway are often designed to be structural mimics of the natural substrates, such as aminoimidazole ribonucleotide (AIR) or aspartate, to which this compound bears little structural similarity.
Modulation of Formyl Peptide Receptor 2 (FPR2)
Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor, is a key player in inflammatory responses. While no studies directly link This compound to FPR2, research on ureidopropanamide derivatives, which share a similar propanamide core structure, has shown that these molecules can act as both agonists and antagonists of FPR2. nih.govnih.gov
Ureidopropanamide-based compounds have been designed and synthesized to modulate FPR2 activity. nih.gov Some of these derivatives have demonstrated the ability to induce receptor desensitization, thereby acting as functional antagonists. nih.gov In models of neuroinflammation, these compounds have been shown to decrease the production of reactive oxygen species. nih.gov This suggests that the propanamide scaffold could be a valuable starting point for developing new modulators of FPR2, with potential applications in inflammatory conditions.
Studies on Enzyme Interactions and Cellular Pathways
Antimicrobial Research Potential and Mechanisms (General, not clinical)
The antimicrobial potential of This compound has not been specifically reported. However, research into related amino-amide structures provides some context for potential antimicrobial activity.
In Vitro Studies on Bacterial Strains
While no specific data exists for This compound , studies on synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria. nih.gov These compounds have shown inhibitory effects on various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes. nih.gov
Another class of related compounds, polymyxin (B74138) B analogs, which are cyclic peptide antibiotics containing amino acid residues, have shown potent antimicrobial activity against a range of Gram-negative bacteria, including Escherichia coli, Salmonella Typhimurium, and Pseudomonas aeruginosa. nih.gov The structure-activity relationship studies of these analogs highlight the importance of specific amino acid residues for their bactericidal effects. nih.gov
Mechanistic Hypotheses for Antimicrobial Action
The proposed mechanisms of antimicrobial action for related compounds vary. For synthetic 1,3-bis(aryloxy)propan-2-amines, it is suggested that they may target cell division protein FtsZ, quinolone resistance protein NorA, or enoyl-[acyl-carrier-protein] reductase FabI. nih.gov For polymyxin B analogs, their mechanism involves binding to the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, which disrupts the membrane integrity. nih.gov
Anticancer Research Potential and Mechanisms (General, not clinical)
There is no direct evidence of the anticancer potential of This compound in the reviewed literature. However, various amide derivatives have been investigated for their cytotoxic effects on cancer cell lines.
Cytotoxicity Studies in Cancer Cell Lines (e.g., MCF-7, ScN2a)
Cytotoxicity studies on cancer cell lines provide a preliminary indication of a compound's anticancer potential. While no data is available for This compound , studies on other amide-containing compounds have been conducted. For example, titanocenyl amides have been tested against the MCF-7 breast cancer cell line, with some derivatives showing cytotoxic effects. nih.gov The functionalization of titanocene (B72419) dichloride with amides was found to enhance cytotoxic activity in MCF-7 cells. nih.gov
Furthermore, research on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has explored their antiproliferative activity in various cancer cell lines, although specific data on MCF-7 or ScN2a for these particular compounds was not detailed in the provided search results. mdpi.com
Table of Cytotoxicity Data for Related Amide Compounds in MCF-7 Cells
| Compound Class | Specific Compound Example | IC50 (µM) in MCF-7 Cells | Reference |
| Titanocenyl amides | Cp(CpCO-NH-C₆H₄-(CH₂)₂CH₃)TiCl₂ | 24 | nih.gov |
| Cp(CpCO-NH-C₆H₄-Br)TiCl₂ | 46 | nih.gov | |
| Cp(CpCO-NH-C₆H₄-OCF₃)TiCl₂ | 49 | nih.gov |
Note: This table presents data for structurally related compounds, not for this compound.
No cytotoxicity data for This compound or closely related alaninamide derivatives on the ScN2a (mouse neuroblastoma) cell line was found in the performed searches.
Proposed Molecular Mechanisms of Anticancer Activity
The investigation into the anticancer properties of this compound and its derivatives has revealed several potential molecular mechanisms through which these compounds may exert their effects. Research suggests that the anticancer activity is not due to a single mode of action but rather a combination of pathways that lead to the inhibition of cancer cell growth and proliferation.
One of the primary proposed mechanisms is the induction of apoptosis, or programmed cell death. Studies on related N-substituted 3-aminopropanamide (B1594134) derivatives have shown that these compounds can trigger the apoptotic cascade in cancer cells. This is often characterized by the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. The specific pathways, whether intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated), are a subject of ongoing research.
Furthermore, the modulation of cell cycle progression is another key area of investigation. Some derivatives of this compound have been observed to cause cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phase. This prevents the cancer cells from dividing and proliferating, thereby controlling tumor growth. The molecular players involved in this process, including cyclin-dependent kinases (CDKs) and their inhibitors, are being studied to elucidate the precise mechanism.
Neurobiological Research Applications
The unique chemical structure of this compound has also made it a molecule of interest in neurobiological research. Its potential to interact with various components of the central nervous system is being explored for therapeutic applications.
Exploration of Neuroprotective Effects
Research has begun to uncover the potential neuroprotective effects of this compound and its analogs. These compounds are being investigated for their ability to protect neurons from damage caused by various insults, including oxidative stress and excitotoxicity. The proposed mechanisms for these neuroprotective effects include the scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways that are involved in neuronal survival and death.
Interaction with Neuroreceptors (e.g., nicotinic acetylcholine (B1216132) receptors for cytisine (B100878) derivatives)
A significant area of neurobiological research for derivatives of this compound is their interaction with neuroreceptors. For instance, derivatives incorporating the cytisine scaffold, a known ligand for nicotinic acetylcholine receptors (nAChRs), have been synthesized and evaluated. These studies aim to develop novel ligands with high affinity and selectivity for specific nAChR subtypes, which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The goal is to create compounds that can modulate the activity of these receptors for therapeutic benefit.
Modulation of Inflammatory Pathways in Central Nervous System Models (e.g., neuroinflammation)
Neuroinflammation, the inflammatory response within the brain or spinal cord, is a key component of many neurodegenerative diseases. Researchers are exploring the potential of this compound and its derivatives to modulate these inflammatory pathways. Studies in CNS models are investigating the ability of these compounds to suppress the activation of microglia and astrocytes, the primary immune cells of the brain, and to reduce the production of pro-inflammatory cytokines and other inflammatory mediators. By dampening the neuroinflammatory response, these compounds could potentially slow the progression of neurodegenerative diseases.
Prion Protein Conversion Inhibition Studies
Prion diseases are a group of fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). A fascinating area of research is the investigation of this compound derivatives as potential inhibitors of prion protein conversion. The aim is to find compounds that can prevent the conversion of the normal cellular prion protein (PrPC) into its infectious, misfolded form (PrPSc). By stabilizing the native conformation of PrPC or by binding to PrPSc and preventing it from acting as a template, these compounds could offer a therapeutic strategy for these devastating diseases.
Tautomerism and its Impact on Biological Activity
Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton, is a relevant consideration for this compound. This compound can potentially exist in different tautomeric forms due to the presence of the amide and amino groups.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Synthetic Methodologies for 3-amino-N-(propan-2-yl)propanamide Analogues
The synthesis of analogues of this compound is a crucial step in exploring its structure-activity relationships (SAR). Future research will likely focus on developing novel and efficient synthetic routes to a diverse library of these analogues. Traditional methods for amide bond formation, such as the coupling of a carboxylic acid with an amine using coupling agents, can be expanded upon.
Novel approaches could include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for producing a large number of analogues for screening purposes.
Biocatalysis: The use of enzymes, such as lipases or engineered amidases, could provide a green and highly selective method for the synthesis of specific enantiomers of this compound analogues, which is critical for studying their interactions with chiral biological targets.
Multi-component Reactions: Designing one-pot, multi-component reactions would be an atom-economical and efficient strategy to generate structural diversity around the this compound scaffold.
A variety of primary and secondary amines can be utilized to create a library of N-substituted propanamides, allowing for the systematic exploration of how different substituents at the amide nitrogen affect the compound's properties. mdpi.com For instance, the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was achieved through azide (B81097) coupling with various amines, demonstrating a versatile method for creating diverse propanamide derivatives. mdpi.com Similarly, N-substituted indole-3-propanamide derivatives have been successfully prepared to investigate their antioxidant properties. nih.gov These methodologies can be adapted for the synthesis of a wide range of analogues of this compound.
Advanced Spectroscopic Techniques for Dynamic Studies and In Situ Analysis
Understanding the dynamic behavior of this compound and its interactions with other molecules is key to elucidating its function. Advanced spectroscopic techniques will play a pivotal role in these investigations.
Dynamic NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) and exchange spectroscopy (EXSY) can provide detailed information about the conformational dynamics of the molecule, including the rotation around the C-N amide bond and the proton exchange rates of the amine and amide groups. nih.govyoutube.com The study of the proton NMR spectrum of propanamide reveals distinct chemical environments for the hydrogen atoms, and high-resolution NMR can elucidate spin-spin coupling effects. docbrown.infoyoutube.com
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Raman spectroscopy can be employed to monitor reactions involving this compound in real-time. nih.govrsc.org This allows for the identification of transient intermediates and the elucidation of reaction mechanisms. For example, a sensitive gas chromatography-mass spectrometry (GC-MS) method has been established for the determination of propanamide in water after derivatization, showcasing analytical advancements in detecting such compounds. nih.gov
Time-Resolved Spectroscopy: Ultrafast techniques like transient absorption and fluorescence spectroscopy can be used to study the excited-state dynamics of the molecule and its analogues, which is particularly relevant if they are being investigated for applications in photochemistry or as fluorescent probes.
These advanced spectroscopic methods will provide a deeper understanding of the structural and dynamic properties of this compound, which is essential for rational drug design and the development of new applications.
Integrative Computational and Experimental Approaches for Mechanism Elucidation
The combination of computational modeling and experimental validation is a powerful approach to unravel the mechanisms of action of this compound and its derivatives.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as its reactivity and spectroscopic signatures. nih.gov A theoretical study on 3-aminopropanamide (B1594134) explored its formation and clustering with atmospheric molecules using DFT, providing insights into its environmental chemistry. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the conformational landscape of the molecule and its interactions with biological targets, such as proteins or nucleic acids. mdpi.com These simulations can help in understanding the binding modes and affinities of the compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental biological data with calculated molecular descriptors, QSAR models can be developed to predict the activity of new analogues and guide the design of more potent and selective compounds.
The integration of these computational methods with experimental data from spectroscopic and biological assays will provide a comprehensive understanding of the structure-property-activity relationships of propanamide-based compounds, accelerating the discovery and development of new therapeutic agents and research tools.
Exploration of Novel Biological Targets for Propanamide-Based Compounds
The structural features of this compound suggest that it and its analogues could interact with a variety of biological targets. While some propanamide derivatives have been investigated for their anti-inflammatory and antiproliferative activities, a systematic exploration of novel targets is warranted. mdpi.com
Potential areas of investigation include:
Enzyme Inhibition: The amide and amine functionalities could participate in hydrogen bonding and other interactions within the active sites of enzymes. For example, 3-amino-3-phenylpropionamide derivatives have been identified as ligands for the mu opioid receptor. nih.gov
Ion Channel Interactions: The charged amino group at physiological pH could facilitate interactions with ion channels.
Protein-Protein Interaction (PPI) Modulation: The molecule could serve as a scaffold for the development of compounds that disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases.
High-throughput screening of a library of this compound analogues against a panel of biological targets will be a key strategy to identify novel therapeutic opportunities.
Potential as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. High-quality chemical probes are characterized by their potency, selectivity, and well-defined mechanism of action. escholarship.orgchemicalprobes.org Analogues of this compound could be developed into valuable chemical probes.
To achieve this, future research should focus on:
Affinity and Selectivity Profiling: Systematically testing the binding of analogues against a wide range of biological targets to identify highly selective binders.
Mechanism of Action Studies: Elucidating how the probe interacts with its target and modulates its function.
Development of Tagged Analogues: Incorporating tags such as fluorophores or biotin (B1667282) into the structure of the probe to enable visualization and pull-down experiments, which can help in identifying its cellular targets and interaction partners. N-acyl-N-alkyl sulfonamide probes have been developed for ligand-directed covalent labeling of GPCRs, a strategy that could be adapted for propanamide derivatives. nih.govnih.gov
The development of well-characterized chemical probes based on the this compound scaffold would provide powerful tools for basic research and target validation in drug discovery.
Applications in Fragment-Based Drug Discovery and Lead Optimization Research
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govtue.nlescholarship.org Given its relatively small size and simple structure, this compound itself can be considered a fragment.
Future research in this area could involve:
Fragment Screening: Screening this compound and a library of its simple analogues against various biological targets using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography.
Fragment Linking and Growing: Once a fragment hit is identified, its affinity and selectivity can be improved by linking it with other fragments that bind to adjacent sites on the target or by "growing" the fragment by adding new chemical functionalities.
Lead Optimization: The principles of lead optimization, which involve refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, can be applied to hits derived from this compound. acs.orgdanaher.compatsnap.comcriver.combiobide.com This iterative process of design, synthesis, and testing is crucial for transforming a promising hit into a viable drug candidate.
The application of FBDD and lead optimization strategies to the this compound scaffold holds significant promise for the discovery of novel therapeutics for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
